molecular formula C15H12N2O2 B4887820 N-(4-methyl-2-pyridinyl)-1-benzofuran-2-carboxamide

N-(4-methyl-2-pyridinyl)-1-benzofuran-2-carboxamide

Cat. No. B4887820
M. Wt: 252.27 g/mol
InChI Key: VRLUFVILLNQFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-2-pyridinyl)-1-benzofuran-2-carboxamide, also known as MPBC, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields. MPBC is a benzofuran derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Antimicrobial Activity

The compound has been linked to the development of antimicrobial materials. Specifically, it has been used in the fabrication of silver nanoparticles on bacterial cellulose membranes, which have shown excellent antimicrobial performance .

Temperature Compensation in Hydrogen Sensors

Research suggests that the compound could be used in the development of temperature compensation approaches for ultrasonic hydrogen sensors. This is particularly useful in detecting trace amounts of gas under variable temperature conditions .

Microbiorobotics

There is potential for the compound to be used in the field of microbiorobotics, which has applications in biomedical and environmental engineering .

Chemical Synthesis

The compound “N-(4-methyl-2-pyridinyl)-1-benzofuran-2-carboxamide” is used in chemical synthesis and is available for purchase from chemical supply companies .

Anticancer Research

Research has shown that compounds with similar structures have potent anticancer properties. They have been tested against human cancer cell lines and have shown promising results .

Nuclear Fission Research

The compound “Oprea1_056702” has been associated with research into fast proton-induced fission of 238U. This research is important for understanding nuclear reactions and their applications .

Ecosystem Research

The compound “Oprea1_056702” has been linked to ecosystem research, specifically in understanding how Ecosystem Services/Natural Capital (ES/NC) concepts contribute to human well-being in different social-ecological systems .

properties

IUPAC Name

N-(4-methylpyridin-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-6-7-16-14(8-10)17-15(18)13-9-11-4-2-3-5-12(11)19-13/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLUFVILLNQFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401322011
Record name N-(4-methylpyridin-2-yl)-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56317216
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-methylpyridin-2-yl)-1-benzofuran-2-carboxamide

CAS RN

311329-40-5
Record name N-(4-methylpyridin-2-yl)-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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